4-Bromo-2-ethyl-1-methoxymethyl-benzene
Description
4-Bromo-2-ethyl-1-methoxymethyl-benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 4, an ethyl group at position 2, and a methoxymethyl (-CH2OCH3) group at position 1.
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
4-bromo-2-ethyl-1-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO/c1-3-8-6-10(11)5-4-9(8)7-12-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
BAYGLOIMOUVVCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxymethyl vs. However, the ether oxygen may enhance solubility in polar solvents . Ethyl vs. Methyl: Ethyl groups (C2H5) at position 2 provide greater steric hindrance than methyl (CH3), affecting regioselectivity in subsequent reactions .
Synthetic Routes: Analogs like 4-bromo-2-ethyl-1-methoxybenzene are synthesized via bromination of protected phenolic intermediates (e.g., acetyl or benzyl-protected derivatives) . Similar strategies could apply to the target compound. Methoxymethyl-protected derivatives often require sequential protection/deprotection steps, as seen in the synthesis of 4-bromo-2-methoxy-1-(methoxymethoxy)benzene .
Reactivity and Applications :
- Bromine at position 4 enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making such compounds valuable in pharmaceutical intermediates .
- Methoxymethyl groups may stabilize intermediates in multi-step syntheses due to their moderate electron-donating effects .
Research Findings and Data
Physicochemical Properties:
- Boiling/Melting Points : While direct data for the target compound is unavailable, analogs like 4-bromo-2-ethyl-1-methoxybenzene (MW 215.09) are typically liquids at room temperature, with boiling points >200°C .
- Solubility : Methoxymethyl-substituted compounds exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely alkyl-substituted analogs .
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